Lipophilicity Advantage vs 5-Phenylpyrimidine: LogP Increase of ~0.8 Units Without TPSA Penalty
5-(Cyclohex-1-en-1-yl)pyrimidine exhibits a computed LogP of 2.434 compared with 1.62 for 5‑phenylpyrimidine, while both compounds share an identical TPSA of 25.78 Ų . This ~0.8 LogP unit increase indicates substantially higher lipophilicity with no increase in polar surface area, a profile that often translates into improved membrane permeability without added hydrogen‑bonding promiscuity.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.434 |
| Comparator Or Baseline | 5-Phenylpyrimidine: LogP = 1.62 |
| Quantified Difference | ΔLogP = 0.81 (target is ~1.5× more lipophilic on logarithmic scale) |
| Conditions | Computed LogP values from vendor technical datasheets; consistent methodology noted. |
Why This Matters
For medicinal chemistry projects requiring balanced permeability, the ~0.8 LogP difference is large enough to significantly influence ADME outcomes, making the cyclohexenyl analog a distinct selection criterion.
